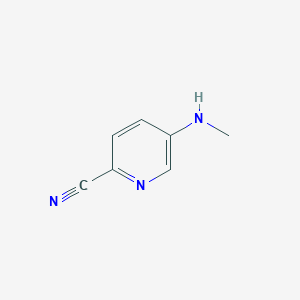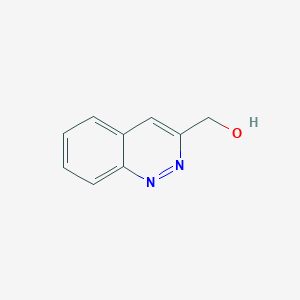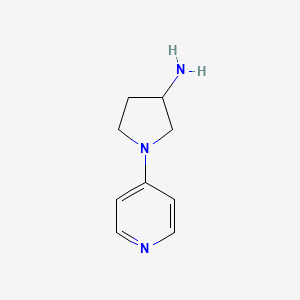
1-(Pyridin-4-yl)pyrrolidin-3-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pyrrole Derivatives and Synthetic Methodologies
Pyrrole derivatives, including pyrrolidines, are fundamental in synthesizing various biologically important molecules. The synthesis often involves the condensation of amines with carbonyl-containing compounds, leading to a broad spectrum of pyrrole derivatives with applications in solvents, dyes, and as intermediates in further chemical reactions. The extensive delocalization of nitrogen electrons in pyrrole systems accounts for their pronounced aromatic character and lack of basicity, making them suitable for a wide range of chemical transformations and applications in material science (Anderson & Liu, 2000).
Redox-Annulations and C-H Functionalization
Cyclic amines, including pyrrolidine derivatives, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the synthesis of ring-fused pyrrolines. These compounds can be further oxidized or reduced to form pyrroles and pyrrolidines, respectively. Such transformations are crucial in developing synthetic methodologies that enable the construction of complex molecular architectures from simple precursors (Kang et al., 2015).
Antimalarial Activity
Derivatives of 1-(Pyridin-4-yl)pyrrolidin-3-amine, specifically (1H-pyridin-4-ylidene)amines, have been evaluated for their antimalarial activity against Plasmodium falciparum strains. The presence of lipophilic side chains at the imine nitrogen atom significantly influences their biological activity, showcasing the potential of such derivatives in medicinal chemistry and drug design (Rodrigues et al., 2009).
Oxidative Transformation to Lactams
Ceria-supported nanogold catalyzes the oxidative transformation of cyclic amines to lactams, a class of compounds with wide-ranging applications, including as precursors to nylons and other polymers. This transformation exemplifies the utility of 1-(Pyridin-4-yl)pyrrolidin-3-amine and its derivatives in green chemistry and sustainable material synthesis (Dairo et al., 2016).
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-3-6-12(7-8)9-1-4-11-5-2-9/h1-2,4-5,8H,3,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCAFNNIPIJNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732608 | |
| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)pyrrolidin-3-amine | |
CAS RN |
1181375-92-7 | |
| Record name | 1-(Pyridin-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



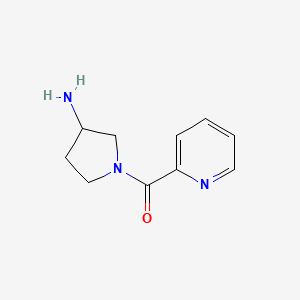
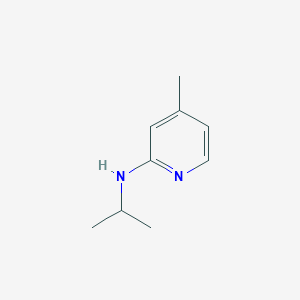
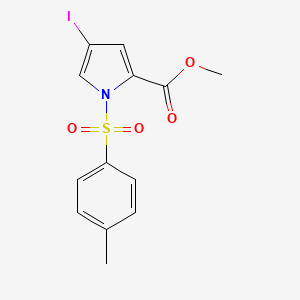

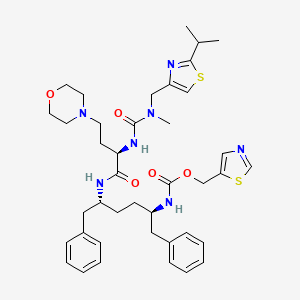
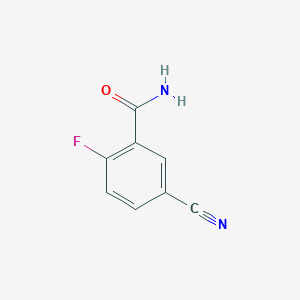


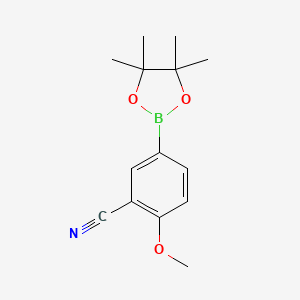
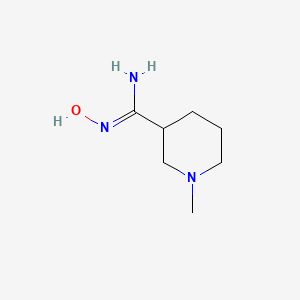

![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)
